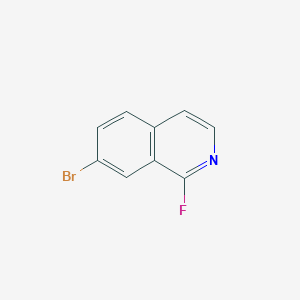

7-Bromo-1-fluoroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Bromo-1-fluoroisoquinoline is a heterocyclic aromatic compound that features both bromine and fluorine substituents on an isoquinoline ring. Isoquinolines are known for their significant roles in pharmaceuticals and materials science due to their unique biological activities and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-fluoroisoquinoline typically involves the bromination and fluorination of isoquinoline derivatives. One common method includes the bromination of isoquinoline followed by selective fluorination using reagents like Selectfluor® . The reaction conditions often involve refluxing in acetonitrile or other suitable solvents.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. These methods would involve stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1-fluoroisoquinoline can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution: Reagents like organolithium or Grignard reagents can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoquinolines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

7-Bromo-1-fluoroisoquinoline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

Comparison with Similar Compounds

- 7-Bromo-8-fluoroisoquinoline

- 1-Bromo-7-fluoroisoquinoline

- 7-Bromo-1-chloro-6-fluoroisoquinoline

Comparison: 7-Bromo-1-fluoroisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

7-Bromo-1-fluoroisoquinoline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H6BrF and a CAS number of 179488-06-3. The compound features a bromine atom at the 7-position and a fluorine atom at the 1-position of the isoquinoline ring, which may influence its biological activity through electronic and steric effects.

Biological Activity Overview

The biological activities of this compound have been primarily investigated in relation to its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have shown that derivatives of isoquinoline, including this compound, exhibit significant anticancer activity. The compound has been tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

Table 1: Anticancer Activity of this compound

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound is effective against multiple cancer types.

The mechanism underlying the anticancer effects of this compound is believed to involve the inhibition of key signaling pathways associated with tumor growth and survival. Specifically, it may act on epidermal growth factor receptor (EGFR) pathways, which are critical in many cancers.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. Modifications to the isoquinoline structure can significantly alter biological activity.

Key Findings:

- Halogen Substitution: The presence of bromine and fluorine enhances biological activity compared to other substitutions. Studies indicate that halogens can stabilize interactions with target proteins, enhancing binding affinity.

- Positioning of Substituents: Variations in the position of bromine or fluorine can lead to different levels of potency. For instance, substituents at the 7-position are generally more effective than those at other positions due to steric and electronic factors affecting molecular interactions with targets.

Case Studies

Several case studies have highlighted the potential applications of this compound in treating cancer:

- In Vivo Studies: Animal models treated with this compound showed reduced tumor size compared to controls, indicating its potential as a therapeutic agent.

- Combination Therapy: When used in combination with established chemotherapeutics, this compound demonstrated enhanced efficacy, suggesting a synergistic effect that could improve treatment outcomes in resistant cancer types.

Properties

Molecular Formula |

C9H5BrFN |

|---|---|

Molecular Weight |

226.04 g/mol |

IUPAC Name |

7-bromo-1-fluoroisoquinoline |

InChI |

InChI=1S/C9H5BrFN/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H |

InChI Key |

OKIIJDPMUYFZCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2F)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.